Cas no 1069-39-2 (Diethyl N-acetyl-L-aspartate)

Diethyl N-acetyl-L-aspartate Chemical and Physical Properties
Names and Identifiers
-
- (S)-Diethyl 2-acetamidosuccinate
- diethyl (2S)-2-acetamidobutanedioate
- N-ACETYL-L-ASPARTIC ACID DIETHYL ESTER
- Diethyl N-acetyl-L-aspartate
- N-Acetylaspartic acid diethyl ester
- N-Acetyl-L-aspartic acid 1,4-diethyl ester
-
- MDL: MFCD09954467
- Inchi: InChI=1S/C10H17NO5/c1-4-15-9(13)6-8(11-7(3)12)10(14)16-5-2/h8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1
- InChI Key: XQGDGRNHLJLQOV-QMMMGPOBSA-N
- SMILES: CCOC(C[C@H](NC(C)=O)C(OCC)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 9
Diethyl N-acetyl-L-aspartate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N15420-25g |
(S)-Diethyl 2-acetamidosuccinate |
1069-39-2 | 25g |
¥1130.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S939684-250mg |
(S)-Diethyl 2-acetamidosuccinate |
1069-39-2 | 95% | 250mg |
¥234.00 | 2022-08-31 | |
Chemenu | CM276904-10g |
(S)-Diethyl 2-acetamidosuccinate |
1069-39-2 | 95% | 10g |
$394 | 2021-06-09 | |
1PlusChem | 1P00837Z-1g |
N-ACETYL-L-ASPARTIC ACID DIETHYL ESTER |
1069-39-2 | 95% | 1g |
$29.00 | 2023-12-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S939684-1g |
(S)-Diethyl 2-acetamidosuccinate |
1069-39-2 | 95% | 1g |
¥468.00 | 2022-08-31 | |
Ambeed | A529320-250mg |
(S)-Diethyl 2-acetamidosuccinate |
1069-39-2 | 95% | 250mg |
$12.0 | 2024-04-26 | |
eNovation Chemicals LLC | D761640-1g |
N-ACETYL-L-ASPARTIC ACID DIETHYL ESTER |
1069-39-2 | 95% | 1g |
$80 | 2024-06-07 | |
A2B Chem LLC | AD76623-250mg |
(S)-Diethyl 2-acetamidosuccinate |
1069-39-2 | 95% | 250mg |
$10.00 | 2024-04-20 | |
eNovation Chemicals LLC | D761640-250mg |
N-ACETYL-L-ASPARTIC ACID DIETHYL ESTER |
1069-39-2 | 95% | 250mg |
$60 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756213-1g |
Diethyl acetyl-l-aspartate |
1069-39-2 | 95% | 1g |
¥273.00 | 2024-08-09 |
Diethyl N-acetyl-L-aspartate Related Literature
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
5. Caper tea
Additional information on Diethyl N-acetyl-L-aspartate
Recent Advances in the Study of Diethyl N-acetyl-L-aspartate (CAS: 1069-39-2) in Chemical Biology and Pharmaceutical Research
Diethyl N-acetyl-L-aspartate (CAS: 1069-39-2) is a derivative of N-acetyl-L-aspartate (NAA), a naturally occurring compound in the central nervous system. Recent studies have highlighted its potential applications in neuroprotection, drug delivery, and metabolic regulation. This research brief synthesizes the latest findings on the compound's mechanisms, therapeutic potential, and industrial applications, providing a comprehensive overview for professionals in the chemical biology and pharmaceutical fields.
A 2023 study published in the Journal of Neurochemistry explored the neuroprotective effects of Diethyl N-acetyl-L-aspartate in models of ischemic stroke. The research demonstrated that the compound significantly reduced neuronal apoptosis by modulating glutamate excitotoxicity and enhancing mitochondrial function. These findings suggest its potential as a novel therapeutic agent for neurodegenerative diseases, with CAS: 1069-39-2 serving as a key structural component for bioactivity.
In pharmaceutical formulation research, Diethyl N-acetyl-L-aspartate has emerged as a promising prodrug candidate due to its enhanced blood-brain barrier permeability compared to NAA. A recent patent application (WO2023056789) describes its use in targeted drug delivery systems for treating glioblastoma, leveraging its esterified structure (1069-39-2) to improve pharmacokinetic properties. The compound's dual functionality as both a therapeutic agent and delivery vehicle represents a significant advancement in CNS drug development.
Metabolomic studies have revealed novel insights into the compound's role in cellular energy metabolism. Research published in ACS Chemical Biology (2024) identified Diethyl N-acetyl-L-aspartate as a regulator of the TCA cycle in cancer cells, with the 1069-39-2 derivative showing selective inhibition of mutant IDH1 enzymes. This discovery opens new avenues for developing targeted therapies in oncology, particularly for IDH-mutant gliomas and acute myeloid leukemia.
The synthesis and scale-up of Diethyl N-acetyl-L-aspartate (1069-39-2) have seen significant process chemistry innovations. A recent Green Chemistry publication detailed an enzymatic synthesis route achieving >95% yield and 99% enantiomeric purity, addressing previous challenges in large-scale production. This advancement supports the compound's transition from research-scale applications to potential commercial pharmaceutical production.
Safety and toxicology assessments of Diethyl N-acetyl-L-aspartate continue to evolve. The latest preclinical data presented at the 2024 Society of Toxicology meeting indicate favorable safety profiles at therapeutic doses, with no observed hepatotoxicity or nephrotoxicity in primate models. These findings support the compound's progression toward clinical trial evaluation for neurological indications.
Future research directions for Diethyl N-acetyl-L-aspartate (1069-39-2) include exploration of its immunomodulatory properties and potential applications in autoimmune disorders. Preliminary data suggest the compound may influence microglial activation states, positioning it as a potential therapeutic for neuroinflammatory conditions. Additionally, its chemical properties are being investigated for use in biomaterials and tissue engineering applications.
1069-39-2 (Diethyl N-acetyl-L-aspartate) Related Products
- 98426-48-3(Butanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 98206-80-5(N-Tetradecanoyl-DL-Homoserine Lactone)
- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)
- 1446-19-1((S)-Diethyl 2-acetamidopentanedioate)
- 106983-28-2(N-Hexanoyl-DL-homoserine lactone)
- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 2248324-30-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylate)
- 1782615-98-8(tert-butyl N-(1-oxohexan-3-yl)carbamate)
- 2228166-99-0(2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid)




